molecular formula C13H14O2 B038020 P-[Tetrahydropyran-2-yloxy]phenylacetylene CAS No. 119754-16-4

P-[Tetrahydropyran-2-yloxy]phenylacetylene

Cat. No.: B038020
CAS No.: 119754-16-4
M. Wt: 202.25 g/mol
InChI Key: YYHAIPWLSCABJG-UHFFFAOYSA-N
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Description

P-[Tetrahydropyran-2-yloxy]phenylacetylene is an organic compound with the molecular formula C13H14O2 It is characterized by the presence of a tetrahydropyran ring attached to a phenylacetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-[Tetrahydropyran-2-yloxy]phenylacetylene typically involves the reaction of 4-ethynylphenol with tetrahydropyran in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Ethynylphenol} + \text{Tetrahydropyran} \rightarrow \text{this compound} ]

The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

P-[Tetrahydropyran-2-yloxy]phenylacetylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) are common.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

P-[Tetrahydropyran-2-yloxy]phenylacetylene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of P-[Tetrahydropyran-2-yloxy]phenylacetylene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tetrahydropyranyloxyphenylacetylene
  • 2-(4-Ethynylphenyl)oxy]tetrahydro-2H-pyran

Uniqueness

P-[Tetrahydropyran-2-yloxy]phenylacetylene is unique due to the presence of both a tetrahydropyran ring and a phenylacetylene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications.

Biological Activity

P-[Tetrahydropyran-2-yloxy]phenylacetylene (CAS Number: 119754-16-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a tetrahydropyran ring attached to a phenylacetylene moiety. This unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can be leveraged in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. The following pathways are particularly relevant:

  • Signal Transduction : The compound may influence signal transduction pathways by acting on receptor sites.
  • Gene Expression : It has been suggested that this compound could affect gene expression through nuclear receptor interactions.
  • Metabolic Processes : The compound's interactions may also extend to metabolic pathways, affecting enzyme activity and substrate metabolism.

Biological Activity and Research Findings

Recent studies have explored the potential therapeutic effects of this compound in various biological contexts. Here are some key findings:

  • Anticancer Activity : Preliminary investigations indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, studies have shown that derivatives of phenylacetylene can inhibit tumor growth by targeting specific cellular pathways.
  • Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes involved in disease processes. For instance, phenolic compounds derived from related structures have demonstrated inhibitory effects on elastase and tyrosinase, suggesting potential applications in dermatological treatments .
  • Neuroprotective Effects : Some research suggests that compounds with similar structures may provide neuroprotective benefits through antioxidant mechanisms, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Biological Activities
4-TetrahydropyranyloxyphenylacetyleneSimilar tetrahydropyran structureAnticancer properties
2-(4-Ethynylphenyl)oxy]tetrahydro-2H-pyranContains ethynyl group; potential for polymerizationAntioxidant activity

This table highlights how variations in structure can influence biological activity and potential applications.

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism was linked to the modulation of estrogen receptors, which are critical in hormone-dependent cancers .

Case Study 2: Enzyme Inhibition

In a comparative study assessing various phenolic compounds for their enzyme inhibition capabilities, this compound showed promising results against elastase and tyrosinase, indicating its potential utility in cosmetic formulations aimed at reducing skin aging .

Properties

IUPAC Name

2-(4-ethynylphenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h1,6-9,13H,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHAIPWLSCABJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280835
Record name 2-(4-Ethynylphenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119754-16-4
Record name 2-(4-Ethynylphenoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119754-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethynylphenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(9.3 g, 160 mmol) was added to a stirred solution of 2 (22.6 g, 80 mmol) in MeOH (150 ml). The reaction mixture was stirred at room temperature for about 4 hours. After the reaction finished (GC shows no starting material remaining), the solvent was removed under reduced pressure on a rotary evaporator. The residue was purified by column chromatography on silica gel (petroleum ether-ethyl acetate=9:1) to give a pale yellow crystals of 3. Yield 15.7 g(97%); mp 65° C., δH(CDCl3; 300 MHz): 7.42(d, J=8.7, 2H, Ar—H), 7.00(d, J=8.7, 2H, Ar—H), 5.43(t, J=3.2, 1H, OCHO), 3.87(m, 1H, THP, 3.60(m, 1H, THP), 2.99(s, 1H, C═C—H), 1.96˜1.56(m, 6H, THP).
Name
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

KF (9.3 g, 160 mmol) was added to a stirred solution of 2 (22.6 g, 80 mmol) in MeOH (150 ml). The reaction mixture was stirred at room temperature for about 4 hours. After the reaction finished (GC shows no starting material remaining), the solvent was removed under reduced pressure on a rotary evaporator. The residue was purified by column chromatography on silica gel (petroleum ether-ethyl acetate=9:1) to give a pale yellow crystals of 3. Yield 15.7 g (97%); mp 65° C., δH(CDCl3, 300 MHz): 7.42 (d, J=8.7, 2H, Ar—H), 7.00 (d, J=8.7, 2H, Ar—H), 5.43 (t, J=3.2, 1H, OCHO), 3.87 (m, 1H, THP), 3.60 (m, 1H, THP), 2.99 (s, 1H, C═C—H), 1.96˜1.56 (m, 6H, THP).
Name
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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